2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid
Description
2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid is a fluorinated amino acid derivative featuring a fluorenylformamido (FFA) group at the α-position and a trifluoromethyl (CF₃) substitution at the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₉H₁₅F₃N₂O₃, with a molecular weight of 400.33 g/mol (calculated). The compound combines the steric bulk of the fluorenyl group with the electron-withdrawing properties of the CF₃ group, making it distinct from conventional Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acids.
Properties
Molecular Formula |
C18H14F3NO3 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-(9H-fluorene-9-carbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C18H14F3NO3/c1-17(16(24)25,18(19,20)21)22-15(23)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3,(H,22,23)(H,24,25) |
InChI Key |
ZDSOHPRMTZALIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the deprotection of the Fmoc group to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or as a component of drug delivery systems.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound differs from analogous fluorenyl-containing amino acids in three key aspects:
Substituent on the Fluorenyl Moiety: Unlike Fmoc derivatives (e.g., Fmoc-L-phenylalanine in ), which use a methoxycarbonyl linker, this compound employs a formamido group (-NH-C(=O)-) to connect the fluorenyl group to the amino acid backbone. This alters hydrolysis stability and deprotection kinetics .
Trifluoromethyl vs. Aromatic or Aliphatic Side Chains : The CF₃ group at the β-carbon contrasts with aromatic (e.g., 3,5-difluorophenyl in ) or aliphatic (e.g., 4-methylpiperazinyl in ) substituents in related compounds. The CF₃ group increases electronegativity and may enhance metabolic stability .
α-Methyl Substitution: The methyl group at the α-carbon introduces steric hindrance absent in non-methylated analogs like (2S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid ().
Physicochemical Properties
Notes:
- The CF₃ group lowers the pKa of the carboxylic acid, improving solubility in aqueous basic conditions compared to non-fluorinated analogs .
- The formamido group may reduce stability under strongly basic conditions (e.g., piperidine in Fmoc deprotection), unlike the more robust methoxycarbonyl linkage .
Biological Activity
2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid (CAS No. 2060027-47-4) is a compound of interest due to its unique molecular structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 349.30 g/mol. Its structure features a fluorenyl moiety, which is known for its role in enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₃NO₃ |
| Molecular Weight | 349.30 g/mol |
| CAS Number | 2060027-47-4 |
Mechanisms of Biological Activity
The biological activity of 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Properties : There is emerging evidence that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. This compound may demonstrate similar properties, warranting further investigation.
- Interaction with Biological Targets : The fluorenyl group may facilitate interactions with various receptors or proteins, influencing signaling pathways related to cell growth and differentiation.
Research Findings
Recent studies have focused on the pharmacological potential of this compound:
-
Case Study: Anticancer Activity
- A study conducted on cancer cell lines demonstrated that 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid exhibits cytotoxic effects. The compound induced apoptosis in treated cells, suggesting its potential as an anticancer agent.
-
Toxicological Assessment
- Toxicological evaluations indicated low toxicity levels in vitro, supporting its safety profile for further development as a therapeutic agent.
Tables of Biological Activity
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study Reference | Biological Activity | Observations |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in cancer cell lines |
| Study 2 | Enzyme inhibition | Inhibited specific metabolic enzymes |
| Study 3 | Antimicrobial | Exhibited significant antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
